

Spectroscopic data (NMR, IR, MS) for (R)-butane-1,2-diol

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Compound of Interest

Compound Name: (R)-butane-1,2-diol

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An In-depth Technical Guide to the Spectroscopic Data of (R)-butane-1,2-diol

This technical guide provides a comprehensive overview of the key spectroscopic data for **(R)-butane-1,2-diol**, a valuable chiral building block in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral information and the experimental protocols for its acquisition.

Molecular Structure

(R)-butane-1,2-diol is a chiral diol with the following structure:

- Chemical Formula: $C_4H_{10}O_2$
- Molecular Weight: 90.12 g/mol [1][2]
- CAS Number: 40348-66-1[3]

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(R)-butane-1,2-diol**. The data is summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon framework of **(R)-butane-1,2-diol**.

^1H NMR Spectrum (Proton NMR)

The ^1H NMR spectrum reveals the electronic environment of each proton in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.58	m	1H	H-2
~3.43	dd	1H	H-1a
~3.35	dd	1H	H-1b
~1.45	m	2H	H-3
~0.92	t	3H	H-4

Note: Data is based on typical values for 1,2-diols and spectra available for 1,2-butanediol.[\[4\]](#)
[\[5\]](#)[\[6\]](#) The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

^{13}C NMR Spectrum (Carbon-13 NMR)

The ^{13}C NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical environments.

Chemical Shift (δ) ppm	Assignment
~73.0	C-2
~68.0	C-1
~27.0	C-3
~10.0	C-4

Note: Data is based on typical values and spectra available for 1,2-butanediol.[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(R)-butane-1,2-diol** is characterized by the presence of hydroxyl (O-H) and alkyl (C-H) groups.

Wavenumber (cm ⁻¹)	Description of Vibration	Functional Group
~3350 (broad)	O-H stretching	Alcohol
~2960-2870	C-H stretching	Alkane
~1460	C-H bending	Alkane
~1050	C-O stretching	Alcohol

Note: Data is based on the NIST database for 1,2-butanediol.[2][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(R)-butane-1,2-diol**, electron ionization (EI) is a common technique.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment
90	Low / Absent	[M] ⁺ (Molecular Ion)
72	Moderate	[M - H ₂ O] ⁺
61	Moderate	[M - C ₂ H ₅] ⁺
45	High	[CH(OH)CH ₂ OH] ⁺
43	High	[C ₃ H ₇] ⁺

Note: The molecular ion peak for primary and secondary alcohols is often weak or absent.[9]
[10] The fragmentation pattern is based on data from the NIST WebBook for 1,2-butanediol and

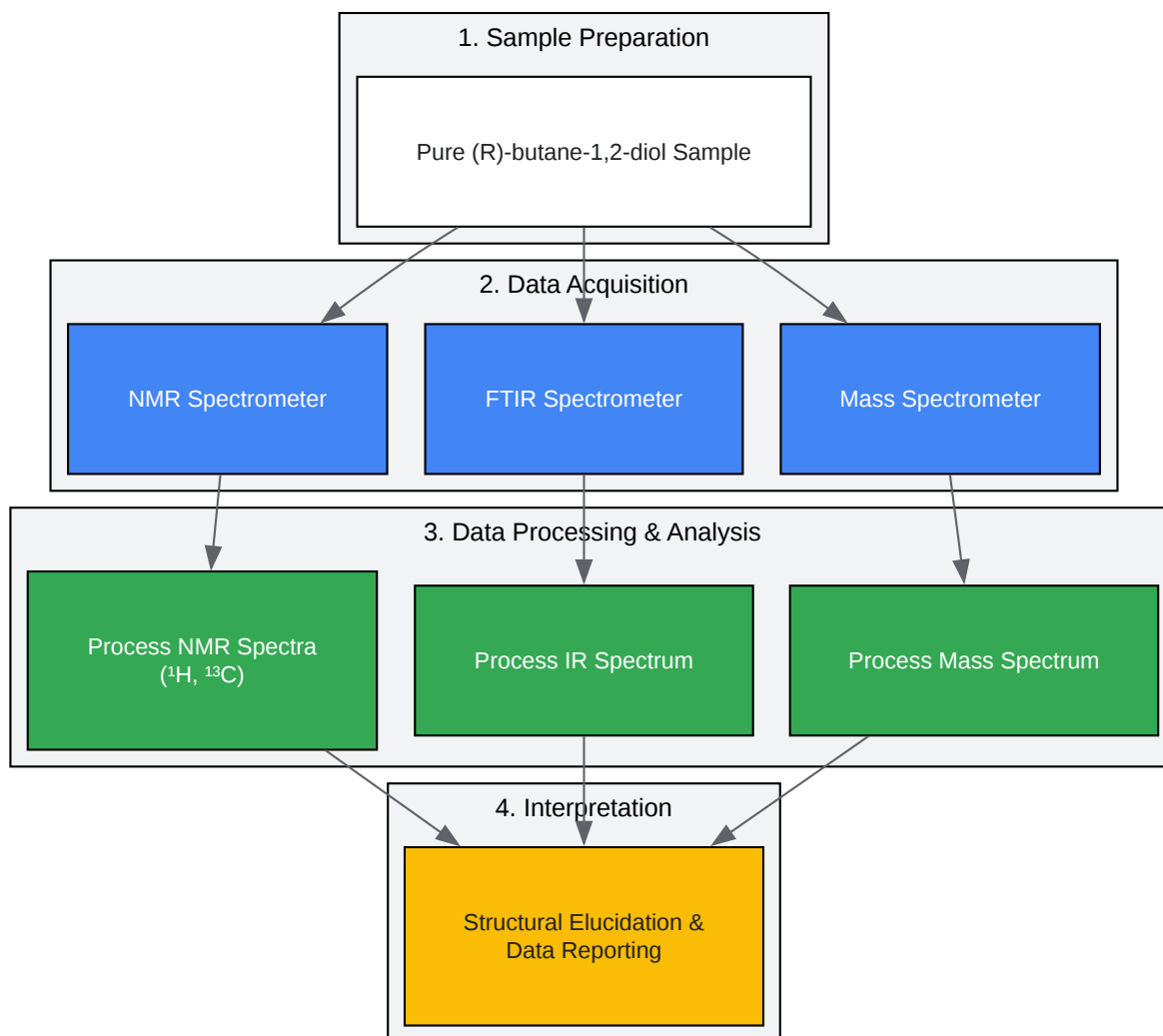
general fragmentation rules for alcohols.[\[2\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols & Workflows

This section details the methodologies for acquiring the spectroscopic data presented above and includes diagrams to illustrate the workflows.

General Spectroscopic Analysis Workflow

The overall process for obtaining and analyzing spectroscopic data follows a standardized workflow, from sample preparation to final data interpretation.



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Caption: General workflow for spectroscopic analysis of **(R)-butane-1,2-diol**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 10-20 mg of **(R)-butane-1,2-diol** for ¹³C NMR (or 1-5 mg for ¹H NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g.,

CDCl_3 or D_2O) in a clean vial.

- Transfer: Transfer the solution into a standard 5 mm NMR tube. If the solution contains any particulate matter, filter it through a small cotton wool plug in a Pasteur pipette directly into the NMR tube.^[13]
- Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge. Insert the sample into the NMR magnet.^[13]
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.
 - Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard pulse programs are typically used.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid): Since **(R)-butane-1,2-diol** is a liquid, the simplest method is to prepare a thin film. Place one drop of the neat liquid sample directly onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).^{[14][15]}
- Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
- Data Acquisition:
 - Place the salt plates into the sample holder of the FTIR spectrometer.
 - First, run a background spectrum of the empty spectrometer to account for atmospheric CO_2 and H_2O .

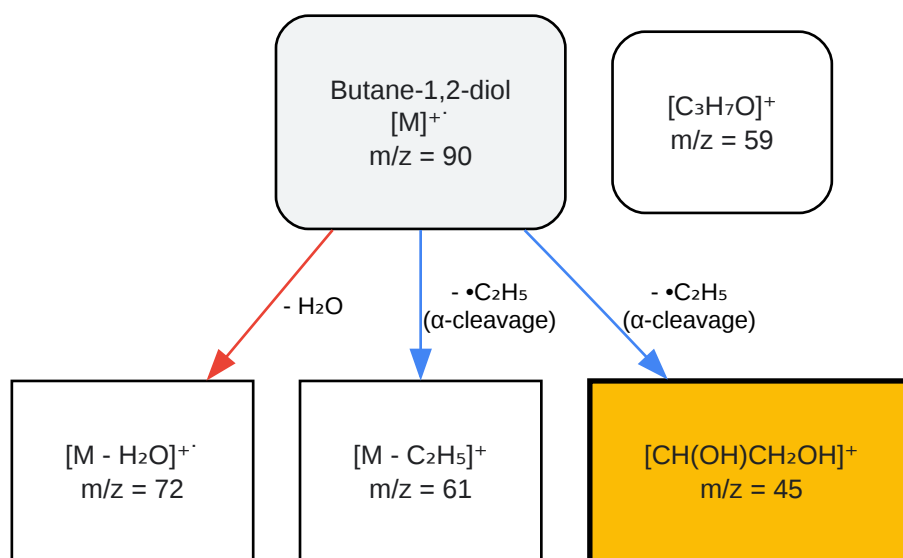
- Run the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Inject a small amount of the sample (typically in a volatile solvent or neat if sufficiently volatile) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC-MS) inlet.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a radical cation known as the molecular ion ($[M]^+$).
- Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z .

Mass Spectrometry Fragmentation Pathway

The fragmentation of **(R)-butane-1,2-diol** in an EI-MS experiment follows predictable pathways for aliphatic alcohols. The most common cleavages are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration.



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Caption: Key fragmentation pathways for **(R)-butane-1,2-diol** in EI-MS.

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